molecular formula C10H8N2 B1196911 3-Indoleacetonitrile CAS No. 771-51-7

3-Indoleacetonitrile

Cat. No. B1196911
CAS RN: 771-51-7
M. Wt: 156.18 g/mol
InChI Key: DMCPFOBLJMLSNX-UHFFFAOYSA-N
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Description

3-Indoleacetonitrile, also known as Indolylacetonitrile, is a light-induced auxin-inhibitory substance . It is isolated from light-grown cabbage (Brassica olearea L.) shoots . It has been found to inhibit the biofilm formation of both E. coli O157:H7 and P. aeruginosa without affecting its growth .


Molecular Structure Analysis

The molecular formula of 3-Indoleacetonitrile is C10H8N2 . Its molecular weight is 156.18 . The IUPAC Standard InChI is InChI=1S/C10H8N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5H2 .


Physical And Chemical Properties Analysis

3-Indoleacetonitrile is a solid substance . It has a boiling point of 157-160 °C at 0.2 mmHg and a melting point of 33-36 °C .

Scientific Research Applications

Treatment of Influenza A Virus Infection

3-Indoleacetonitrile has been found to be highly effective in treating Influenza A virus infection both in vitro and in vivo . It exerts profound antiviral activity against a broad spectrum of influenza A viruses . In a mouse model, 3-indoleacetonitrile with a non-toxic concentration of 20 mg/kg effectively reduced the mortality and weight loss, diminished lung virus titers, and alleviated lung lesions of mice lethally challenged with A/duck/Hubei/WH18/2015 H5N6 and A/Puerto Rico/8/1934 H1N1 influenza A viruses .

Potential Therapeutic Agent for SARS-CoV-2 Infection

3-Indoleacetonitrile has shown potential as a new broad-spectrum therapeutic agent for SARS-CoV-2 infection . It exhibited antiviral activity against SARS-CoV-2 in vitro . In mouse models infected with WBP-1 (a mouse adaptation of the SARS-CoV-2 strain), tail vein injection of 3-indoleacetonitrile resulted in good antiviral activity .

Promotes Host Interferon Signalling Pathway Response

3-Indoleacetonitrile has been found to promote the host interferon signalling pathway response . This is an important part of the immune response to viral infections.

Inhibits Autophagic Flux

3-Indoleacetonitrile has been shown to inhibit autophagic flux . Autophagy is a cellular process that can be manipulated by viruses to enhance their replication, so inhibiting this process can help to control viral infections.

Increases Mitochondrial Antiviral-Signalling (MAVS) Protein Levels

3-Indoleacetonitrile has been found to induce an increase in mitochondrial antiviral-signalling (MAVS) protein levels . This might be attributed to its inhibition of the interaction between MAVS and the selective autophagy receptor SQSTM1 .

Broad-Spectrum Antiviral Activity

In addition to its specific activities against influenza A and SARS-CoV-2, 3-Indoleacetonitrile has been found to exhibit broad-spectrum antiviral activity and is effective against HSV-1 and VSV infections in vitro . This suggests that it may have potential as a general antiviral agent.

Safety And Hazards

3-Indoleacetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept in a tightly closed container . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves should be used when handling this substance .

Future Directions

3-Indoleacetonitrile has been found to be highly effective in treating Influenza A Virus Infection In Vitro and In Vivo . It has also been found to attenuate biofilm formation and enhance sensitivity to imipenem in Acinetobacter baumannii . These findings suggest that 3-Indoleacetonitrile has potential therapeutic applications and could be explored further for the treatment of various infections .

properties

IUPAC Name

2-(1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCPFOBLJMLSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061118
Record name 1H-Indole-3-acetonitrile
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Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Indoleacetonitrile
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Indoleacetonitrile

CAS RN

771-51-7
Record name Indole-3-acetonitrile
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Record name Indole-3-acetonitrile
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Record name 3-Indoleacetonitrile
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Record name 1H-Indole-3-acetonitrile
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Record name 1H-Indole-3-acetonitrile
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Record name Indol-3-ylacetonitrile
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Record name INDOLE-3-ACETONITRILE
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Record name 3-Indoleacetonitrile
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006524
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

35 - 37 °C
Record name 3-Indoleacetonitrile
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006524
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Dissolve a mixture of the (1H-Indol-3-ylmethyl)-dimethylamine (3.54 mmol), sodium cyanide (0.500 g, 10.62 mmol), and ethyl acetate (1.7 mL, 17.7 mmol) in dry dimethyl sulfoxide (12 mL) and heat to 80° C. under nitrogen for 3 h. Cool the reaction mixture to room temperature, dilute with ethyl acetate (150 mL), and wash with water (50 mL), Dry the organic layer over anhydrous magnesium sulfate, and remove the solvent in vacuo to yield (1H-indol-3-yl)-acetonitrile 0.850 g (96%).
Quantity
3.54 mmol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
555
Citations
X Zhao, L Zhao, Y Zhao, K Huang, W Gong, Y Yang… - Viruses, 2021 - mdpi.com
… dose of 3-indoleacetonitrile. We also assessed the impact of 3-indoleacetonitrile on viral … At 3 h post-infection (hpi), 3-indoleacetonitrile caused no difference in the relative amount of …
Number of citations: 9 www.mdpi.com
M Somei, K Kizu, M Kunimoto… - Chemical and …, 1985 - jstage.jst.go.jp
… Preparation of 4-F0rmyl-3—indoleacetonitrile Next, we attempted to prepare 4-formyl-3-indoleacetonitrile (31) which would be an important synthetic intermediate for IAN and IAA …
Number of citations: 72 www.jstage.jst.go.jp
J Dong, F Yan, S Li, Z Li, Y Qin - Natural Product …, 2020 - journals.sagepub.com
… Having established an efficient method to synthesize the 3-indoleacetonitrile glucoside as described above, we also had access to the 3-indoleacetonitrile 4-position derivative 15 (…
Number of citations: 2 journals.sagepub.com
S Kashyap, H Sidhu, P Sharma… - Pathogens and …, 2022 - academic.oup.com
… In the present study, plant auxin 3-indoleacetonitrile (3IAN) was found to inhibit biofilm formation and motility of A. baumannii at sublethal concentration. Mechanistically, 3IAN inhibited …
Number of citations: 5 academic.oup.com
X Hui, X Yu, K Huang, T Xu, L Cao, Y Zhang, L Zhao… - Antiviral Research, 2023 - Elsevier
… To explore whether 3-indoleacetonitrile plays an antiviral effect in vitro by affected the amount of incoming viruses, we added 3-indoleacetonitrile or DMSO at the same time of virus …
Number of citations: 6 www.sciencedirect.com
M SoMEr, K KIZU, M KUNIMOTO… - Chem. Pharm …, 1985 - thevespiary.org
… Preparation of 4-F0rmyl-3-indoleacetonitrile Next, we attempted to prepare 4-formyl-3-indoleacetonitrile (31) which would be an important synthetic intermediate for IAN and IAA having …
Number of citations: 1 www.thevespiary.org
LE Weller, SH Wittwer, HM Sell - Journal of the American …, 1954 - ACS Publications
… 75 Purple 3-Indoleacetonitrile … Bennet-Clark and Kefford9 have reported that 3indoleacetonitrile, although not an … of 3-indoleacetonitrile were …
Number of citations: 25 pubs.acs.org
RJ Poole, KV Thimann - Plant Physiology, 1964 - ncbi.nlm.nih.gov
The rates of uptake of auxin; s as a factor con-trolling the growth response have so far received much less attention than their chemical structure. In particular, the activity of indole-3-…
Number of citations: 40 www.ncbi.nlm.nih.gov
S Muruganantham, G Velmurugan, J Jesuraj… - RSC …, 2019 - pubs.rsc.org
… 4-Methoxyaniline, benzile, 4-formylphenylboronicacid, 4-bromobenzaldehyde, 5-bromo-2-thiophenecarboxaldehyde and 3-indoleacetonitrile were purchased from Sigma Aldrich or …
Number of citations: 3 pubs.rsc.org
DN Butcher, S El-Tigani, DS Ingram - Physiological Plant Pathology, 1974 - Elsevier
… This results in the release of 3-indoleacetonitrile … (3 to 4) hydrolyses glucobrassicin to 3-indoleacetonitrile (IAN), glucose, … Changes in the fresh weight and levels of 3-indoleacetonitrile …
Number of citations: 169 www.sciencedirect.com

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